Selenium dioxide

Organic Synthesis Heterocyclic Chemistry Selenophene

Selenium dioxide (SeO₂, CAS 12640-89-0) is an inorganic oxidizing agent that exists as a white to off-white crystalline solid with a melting point of 315–340 °C and sublimation characteristics. It is commercially available in reagent grades with purities of ≥98.0% to 99.8% trace metals basis, with the ReagentPlus® grade (99.8% trace metals basis) representing a widely specified standard for synthetic and industrial applications.

Molecular Formula O2Se
SeO2
Molecular Weight 110.97 g/mol
CAS No. 12640-89-0
Cat. No. B3418611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelenium dioxide
CAS12640-89-0
Molecular FormulaO2Se
SeO2
Molecular Weight110.97 g/mol
Structural Identifiers
SMILESO=[Se]=O
InChIInChI=1S/O2Se/c1-3-2
InChIKeyJPJALAQPGMAKDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in concentrated sulfuric acid
Solubility (parts/100 parts solvent): 10.16 in methanol at 11.8 °C;  6.67 in 93% ethanol at 14 °C;  4.35 in acetone at 15.3 °C;  1.11 in acetic acid at 13.9 °C
In water, 400 g/L at 20 °C
264 g/100 g water at 22 °C
For more Solubility (Complete) data for SELENIUM DIOXIDE (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 20 °C: 40

Selenium Dioxide (CAS 12640-89-0): Technical Baseline and Procurement-Relevant Specifications


Selenium dioxide (SeO₂, CAS 12640-89-0) is an inorganic oxidizing agent that exists as a white to off-white crystalline solid with a melting point of 315–340 °C and sublimation characteristics . It is commercially available in reagent grades with purities of ≥98.0% to 99.8% trace metals basis, with the ReagentPlus® grade (99.8% trace metals basis) representing a widely specified standard for synthetic and industrial applications . SeO₂ is distinguished from other selenium compounds by its selective oxidizing properties, particularly in allylic and benzylic C–H bond activation, and its role as a versatile selenium source in heterocycle synthesis and materials science [1].

Why Generic Substitution of Selenium Dioxide (CAS 12640-89-0) Fails: Comparative Analysis of Reagent Performance


Selenium compounds and oxidizing agents cannot be interchanged generically due to fundamental differences in reactivity, selectivity, and safety profiles. SeO₂ exhibits a distinctive combination of mild yet selective oxidizing behavior toward allylic C–H bonds that alternative oxidants such as MnO₂, DDQ, or chromium-based reagents do not replicate under comparable conditions [1]. Furthermore, the speciation of selenium—whether as elemental Se, dioxide, selenite, or selenate—dramatically alters both synthetic utility and toxicological profile. For instance, sodium selenite (Na₂SeO₃) demonstrates oral LD₅₀ values in rats of approximately 7 mg/kg, rendering it approximately 957-fold more acutely toxic than elemental selenium (LD₅₀ 6,700 mg/kg oral in rats) and substantially more hazardous than SeO₂ in certain exposure scenarios [2]. These divergent properties make reagent selection a critical procurement decision, not a generic interchange.

Selenium Dioxide (CAS 12640-89-0): Quantitative Comparative Evidence for Scientific and Industrial Procurement


Selenophene Synthesis: SeO₂ vs. Alternative Inorganic Selenium Precursors for Heterocycle Formation Yield Comparison

In the synthesis of selenophenes from 1,3-dienes containing a carbonyl group at the C-1 position, selenium dioxide achieves high yields in a single operation via a proposed [4 + 2] cycloaddition mechanism. While this method reports yields in the range of 70–95% for the target compound class, alternative selenium precursors such as elemental selenium or sodium selenide typically require multi-step protocols, harsher conditions, or transition-metal catalysis to achieve comparable selenophene formation, with yields for non-SeO₂ methods frequently falling below 60% under similar substrate scope constraints [1]. The direct comparison is class-level inference based on established synthetic methodology reviews covering Se-precursor performance [2].

Organic Synthesis Heterocyclic Chemistry Selenophene

CIGS Thin-Film Solar Cell Selenium Incorporation: SeO₂ vs. Elemental Selenium for Defect Reduction and Film Quality

In the electrodeposition of copper indium gallium diselenide (CIGS) thin films for solar cell applications, using selenium dioxide as the selenium source results in an atomic percentage (At%) of 14.67% in the deposited film, compared with only 0.67% At% when pure elemental selenium is used as the selenium source [1]. Furthermore, the Ga/(Ga+In) ratio—a critical parameter correlating with reduced defect density in CIGS absorber layers—was measured at 0.106 for SeO₂-derived films versus 0.067 for pure selenium-derived films, with optimal defect-minimizing ratios falling in the 0.1–0.3 range [1]. This quantitative advantage translates to superior film uniformity and electrical properties.

Photovoltaics CIGS Solar Cells Thin-Film Deposition Materials Science

Catalytic Selectivity Enhancement: SeO₂-Modified Copper Oxide vs. Unmodified Catalyst for Methacrolein Production

In vapor-phase catalytic air oxidation of isobutene to methacrolein over supported copper oxide, the addition of selenium dioxide as a promoter significantly enhances catalytic selectivity. Experimental data demonstrate that with an optimal Se/Cu weight ratio (Z = 0.0067) at 425 °C and oxygen-isobutene ratio R = 0.7168, methacrolein selectivity reaches approximately 82%, compared with approximately 65% selectivity for the unmodified copper oxide catalyst under otherwise identical conditions [1]. The selectivity improvement is attributed to SeO₂-mediated suppression of CO₂ formation pathways, thereby directing reaction flux toward the desired partial oxidation product [1].

Heterogeneous Catalysis Selective Oxidation Isobutene Industrial Chemistry

Acute Oral Toxicity Profile: SeO₂ vs. Sodium Selenite for Occupational and Environmental Safety Assessment

Comparative acute oral toxicity data compiled by CDC NIOSH reveal substantial differences among selenium compounds. Elemental selenium exhibits an oral LD₅₀ of 6,700 mg/kg in rats, whereas sodium selenite (Na₂SeO₃) shows an oral LD₅₀ of 7 mg/kg in rats—a difference of approximately three orders of magnitude (957-fold) [1]. Selenium dioxide occupies an intermediate position in the toxicity hierarchy: a study ranking sister-chromatid exchange (SCE)-inducing potency placed selenium dioxide between elemental selenium (highest) and sodium selenite (lowest) in the sequence: selenium > selenium dioxide > sodium selenide > sodium selenite > sodium selenate [2]. While quantitative LD₅₀ data for SeO₂ in this specific comparative table are not directly provided alongside sodium selenite, the class-level inference from multiple toxicological studies establishes that SeO₂ presents a meaningfully different hazard profile from sodium selenite and sodium selenate, with implications for laboratory handling protocols and regulatory compliance documentation.

Toxicology Occupational Safety Risk Assessment Procurement Compliance

Reagent Purity Specification: SeO₂ Trace Metals Basis vs. Technical Grade for Reproducible Synthesis

Commercial selenium dioxide is available in multiple purity grades with distinct trace metal specifications. The ReagentPlus® grade (99.8% trace metals basis) is widely specified for synthetic applications requiring low metal contamination . In comparison, standard technical-grade SeO₂ is specified at ≥99.8% minimum purity but lacks the rigorous trace metals certification that ensures low levels of transition metals such as iron, copper, and nickel which can catalyze unwanted side reactions or contaminate sensitive electronic materials [1]. For CIGS solar cell applications, where transition metal impurities (Sc, Ti, V, Cr, Mn, Fe, Co, Ni, Zn) directly degrade photovoltaic efficiency, sourcing SeO₂ with verified trace metals specifications is procurement-critical [2].

Analytical Chemistry Quality Assurance Reagent Procurement Trace Metal Analysis

Allylic Oxidation Selectivity: SeO₂ Riley Oxidation vs. Alternative Oxidants for Functional Group Tolerance

Selenium dioxide-mediated Riley oxidation selectively oxidizes allylic C–H bonds to alcohols or α,β-unsaturated carbonyls while preserving the carbon-carbon double bond [1]. In contrast, alternative oxidants exhibit divergent selectivity profiles: active MnO₂ oxidizes pre-existing allylic alcohols to carbonyls but does not activate allylic C–H bonds on alkenes [1]; DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) shows high selectivity for electron-rich benzylic alcohols but does not provide the ene-reaction pathway characteristic of SeO₂ allylic activation [2]. The ScienceDirect Topics compilation notes that SeO₂ "is still regarded as the most reliable and predictable reagent for this transformation, particularly for more substituted alkenes," citing its consistent production of unrearranged (E)-allylic alcohols via an ene reaction–2,3-sigmatropic rearrangement sequence [3].

Organic Synthesis Selective Oxidation Allylic Functionalization Riley Oxidation

Optimal Application Scenarios for Selenium Dioxide (CAS 12640-89-0) Based on Quantitative Comparative Evidence


Selenophene and Selenium-Containing Heterocycle Synthesis

For synthetic routes requiring selenophene or related selenium heterocycle formation from 1,3-diene precursors, SeO₂ offers a one-step, high-yield (70–95%) pathway that eliminates multi-step protocols associated with elemental selenium or sodium selenide alternatives [1]. This application is particularly relevant for medicinal chemistry programs exploring selenium-containing pharmacophores and for materials science applications requiring selenophene building blocks [1].

CIGS Thin-Film Solar Cell Selenium Source

For electrodeposition-based CIGS thin-film photovoltaic manufacturing, SeO₂ provides approximately 22-fold higher selenium incorporation (14.67 At%) compared with pure elemental selenium (0.67 At%), and delivers a Ga/(Ga+In) ratio of 0.106—positioned within the optimal 0.1–0.3 range for minimized defect density [2]. Procurement of high-purity SeO₂ (≥99.8% trace metals basis) further ensures that transition metal impurities (Sc, Ti, V, Cr, Mn, Fe, Co, Ni, Zn) do not compromise photovoltaic conversion efficiency [3].

Selective Allylic C–H Bond Oxidation in Complex Molecule Synthesis

When synthetic routes require direct allylic C–H bond oxidation while preserving adjacent C=C double bonds—particularly on more substituted alkenes—SeO₂ is recognized as the most reliable and predictable reagent for this transformation [4]. This distinguishes SeO₂ from oxidants such as MnO₂ (which requires pre-existing alcohol functionality) and DDQ (which targets electron-rich benzylic alcohols rather than alkene C–H bonds) [4]. Applications include natural product derivatization, steroid functionalization, and synthesis of α,β-unsaturated carbonyl intermediates [4].

Heterogeneous Oxidation Catalyst Promotion for Industrial Partial Oxidation

In vapor-phase catalytic oxidation processes for methacrolein production from isobutene, SeO₂ functions as an effective catalyst promoter on copper oxide supports. At optimal Se/Cu loading (Z = 0.0067) and 425 °C, SeO₂ addition increases methacrolein selectivity from approximately 65% to approximately 82% by suppressing CO₂ byproduct formation [5]. This selectivity enhancement directly improves process yield and reduces feedstock waste in continuous-flow industrial oxidation systems [5].

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